

Namodenoson (CF102): A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Namodenoson

Cat. No.: B1684119

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An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Namodenoson, also known as CF102 or by its chemical name 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide (CI-IB-MECA), is a small, orally bioavailable molecule that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2] Developed by Can-Fite BioPharma, this drug candidate has demonstrated a dual mechanism of action, exhibiting both potent anti-inflammatory and anti-cancer properties.[3] The A3AR receptor is found to be highly expressed on the surface of cancer and inflammatory cells, while its expression in normal cells is low.[4][5] This differential expression provides a targeted approach, potentially accounting for the favorable safety profile observed in clinical studies to date.[4] **Namodenoson** is currently in late-stage clinical development for treating advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), with ongoing research in pancreatic cancer.[6][7]

Discovery and Chemical Properties

Namodenoson was identified as a synthetic ribose-based purine nucleoside, specifically engineered with substitutions at the 2, N6, and 5' positions to confer high affinity and selectivity for the A3 adenosine receptor.[8] Its development stemmed from the understanding that A3AR activation can modulate various pathological processes. The American Medical Association's USAN Council and the World Health Organization's INN group officially approved "**Namodenoson**" as the generic name for the CF102 compound.[5]

Chemical Structure:

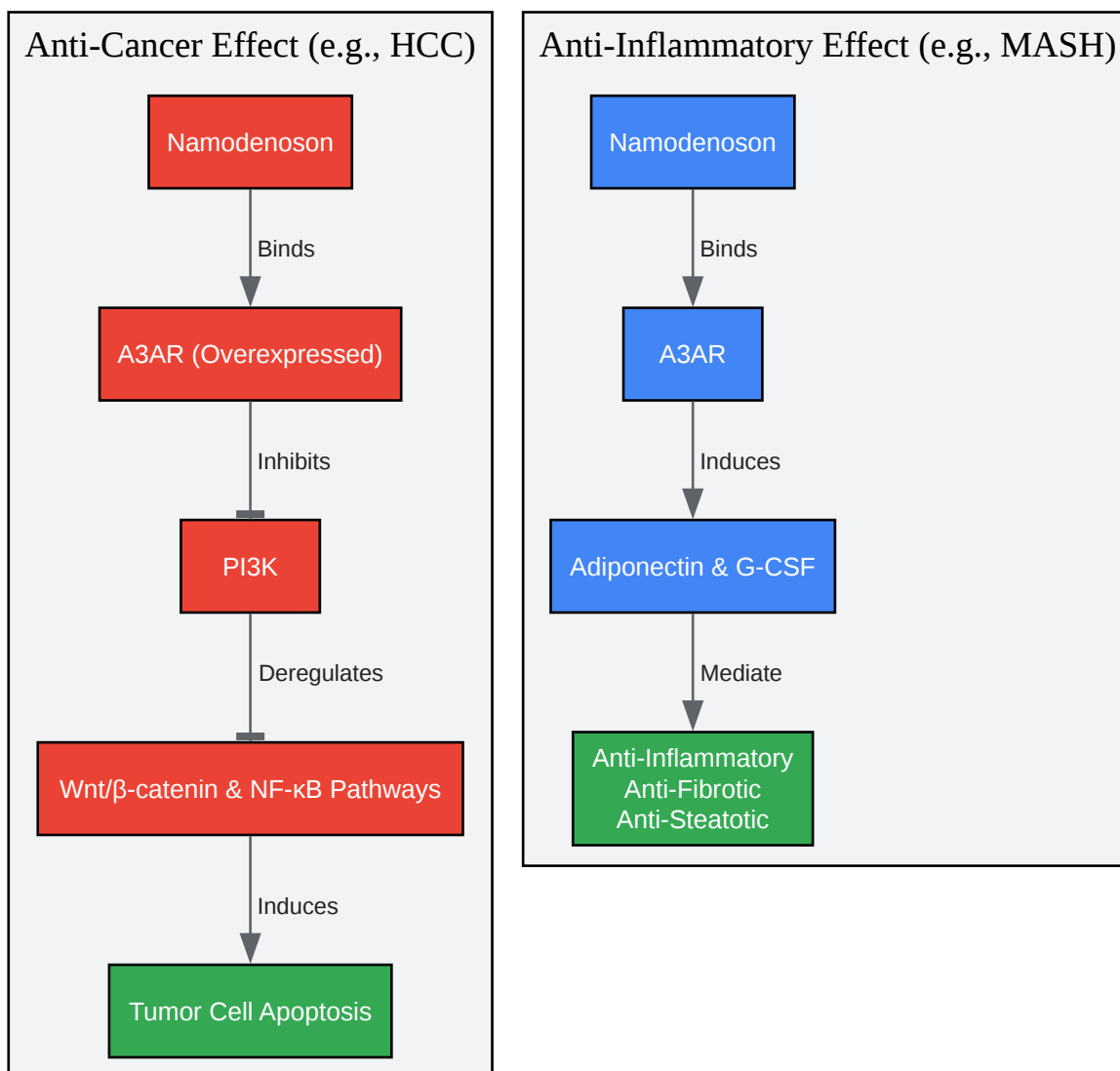
- Molecular Formula: $C_{18}H_{18}ClIN_6O_4$ [\[2\]](#)
- Molecular Weight: 544.73 Da[\[2\]](#)
- Generic Name: **Namodenoson**[\[5\]](#)
- Alias: CF102, CI-IB-MECA[\[1\]](#)[\[2\]](#)

Mechanism of Action

Namodenoson's therapeutic effects are mediated through its binding to the A3AR. This interaction initiates a cascade of intracellular events that differ depending on the cellular context (e.g., cancer cell vs. inflammatory cell).

Anti-Cancer Mechanism: In cancer cells, particularly hepatocellular carcinoma (HCC), A3AR is significantly overexpressed. The binding of **Namodenoson** to A3AR leads to the inhibition of phosphoinositide 3-kinase (PI3K) and subsequent de-regulation of the Wnt/ β -catenin and NF- κ B signal transduction pathways.[\[1\]](#)[\[9\]](#) This disruption of key survival pathways ultimately results in the apoptosis (programmed cell death) of the tumor cells.[\[1\]](#)[\[10\]](#)

Anti-Inflammatory & Hepatoprotective Mechanism: In the context of liver inflammation, such as in MASH, **Namodenoson**'s activation of A3AR exerts a protective effect.[\[1\]](#) This is achieved through the induction of positive cytokines like adiponectin and Granulocyte-Colony Stimulating Factor (G-CSF), which mediate anti-inflammatory, anti-fibrotic, and anti-steatotic effects in the liver.[\[1\]](#)[\[8\]](#) In MASH, this leads to a reduction in liver inflammation, fat accumulation (steatosis), and fibrosis.[\[8\]](#)



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Namodenoson's dual mechanism of action in cancer and inflammation.

Preclinical Development

Prior to human trials, **Namodenoson** was evaluated in multiple preclinical models, which established its therapeutic potential and safety.

- **Anti-Cancer Activity:** Potent anti-cancer effects were demonstrated, particularly against hepatocellular and pancreatic carcinoma.[1]

- **Anti-Inflammatory Activity:** The drug showed significant anti-inflammatory activity in various animal models of liver inflammation and MASH.[\[1\]](#)
- **Anti-Fibrotic Activity:** In preclinical studies, **Namodenoson** was found to inhibit the growth and proliferation of fibrogenic hepatic stellate cells in a dose-dependent manner, suggesting a direct anti-fibrotic effect.[\[11\]](#)[\[12\]](#)
- **Obesity:** Data from animal models showed that **Namodenoson** reduced body weight in obesity induced by a high-fat diet. It was also found to reduce fat levels in fat cells by increasing adiponectin.[\[13\]](#)

Clinical Development

Namodenoson has been investigated in numerous clinical trials for several indications, demonstrating a consistent safety profile across studies involving over 1,600 patients.[\[4\]](#)[\[14\]](#)

Hepatocellular Carcinoma (HCC)

Namodenoson has received Orphan Drug Designation in the U.S. and Europe, as well as Fast Track Designation from the FDA as a second-line treatment for HCC.[\[4\]](#)[\[10\]](#)

Study Phase	# of Patients	Patient Population	Dosage	Key Findings & Endpoints
Phase I/II	18	Advanced, unresectable HCC	1, 5, and 25 mg BID	Successfully met primary and secondary endpoints. No dose-limiting toxicities. Showed initial signs of efficacy. [8]
Phase II	N/A	Advanced HCC with Child-Pugh B (CPB) cirrhosis	25 mg BID	Demonstrated prolonged survival and good quality of life. One patient achieved a complete response lasting over 9 years. [2] [6] [15]
Phase III (LIVRATION)	450 (planned)	Advanced HCC with Child-Pugh B7 (CPB7) cirrhosis, post 1st-line therapy	25 mg BID	Primary Endpoint: Overall Survival. Currently enrolling patients in the U.S., Europe, and Israel. [7] [15] [16]

MASH (formerly NASH) and NAFLD

Study Phase	# of Patients	Patient Population	Dosage	Key Findings & Endpoints
Phase II	N/A	NAFLD and NASH	12.5 mg and 25 mg BID	Met endpoints. Showed significant decrease in liver enzymes (ALT, AST), increased adiponectin, and reduced liver fat content. [1] [10]
Phase IIb	129 (planned)	MASH (biopsy-confirmed)	N/A	Currently enrolling patients to set the stage for a pivotal Phase III trial. [1] [6]

Pancreatic Cancer

Namodenoson has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[\[17\]](#)

Study Phase	# of Patients	Patient Population	Dosage	Key Findings & Endpoints
Phase IIa	>50% enrolled	Advanced pancreatic adenocarcinoma, post 1st-line therapy	25 mg BID	Primary Endpoint: Safety. The trial is ongoing and has shown a favorable safety profile to date. [4] [17]

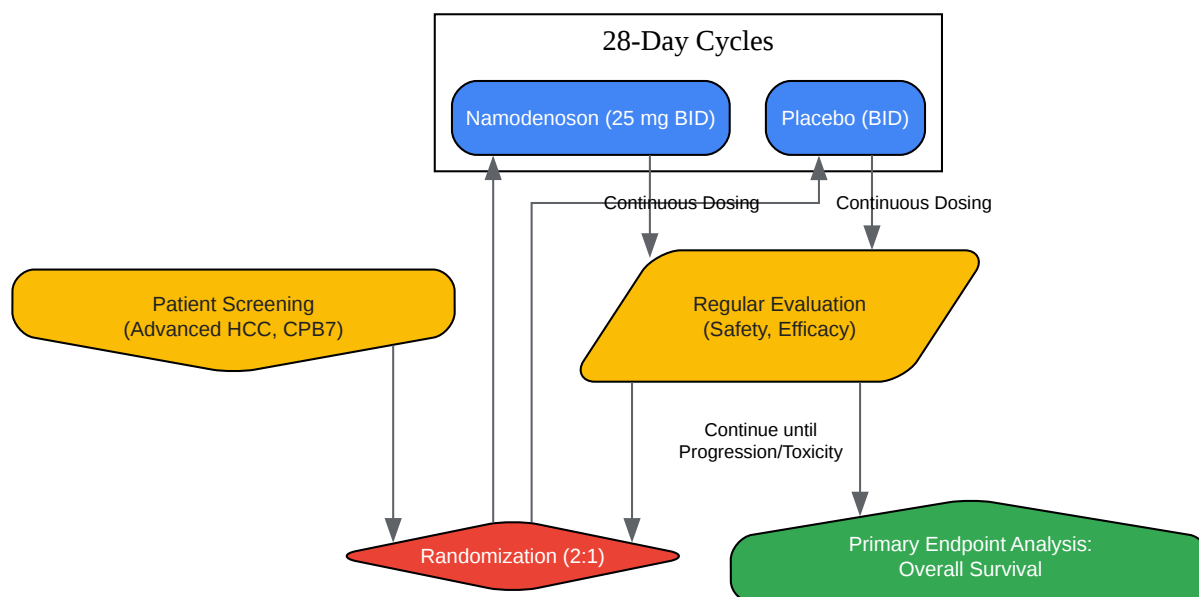
Experimental Protocols

Preclinical Protocol: Anti-Fibrosis Study

- Objective: To evaluate the effect of **Namodenoson** on fibrogenic hepatic stellate cells.
- Methodology: The study was conducted under the supervision of Prof. Rifaat Safadi at Hadassah University Hospital.[11] Hepatic stellate cells were cultured and treated with varying concentrations of **Namodenoson**. The primary endpoints were the inhibition of cell growth and proliferation, which were measured using standard cell viability assays. The results were analyzed for dose-dependency.[11][12]

Clinical Protocol: Phase III HCC (LIVERRATION Study)

- ClinicalTrials.gov ID: NCT05201404[16]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16]
- Patient Population: Patients with advanced HCC and Child-Pugh Class B7 (CPB7) cirrhosis whose disease has progressed after at least one prior line of therapy.[16]
- Intervention: Patients are randomized in a 2:1 ratio to receive either **Namodenoson** (25 mg oral capsules) or a matching placebo, administered twice daily (every 12 hours).[16][18] Treatment is given in continuous 28-day cycles until disease progression or unacceptable toxicity.[18]
- Primary Outcome: Overall Survival (OS).[15]
- Secondary Outcomes: Include progression-free survival (PFS), tumor response rates, and safety parameters.[15]
- Monitoring: Patients are evaluated regularly for safety. An Independent Data Monitoring Committee performs interim analysis.[15][16]



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Workflow for the LIVERATION Phase III clinical trial.

Safety and Tolerability

Across all clinical studies conducted, **Namodenoson** has consistently demonstrated a favorable safety profile.[1][4] This is attributed to its selective mechanism of action, targeting the A3AR that is highly expressed in diseased cells while having minimal presence in healthy cells.[3][4] No dose-limiting toxicities were reported in the Phase I/II HCC study, and the drug has been well-tolerated in subsequent trials.[8]

Future Outlook

Namodenoson stands as a promising therapeutic candidate for multiple difficult-to-treat diseases. The ongoing pivotal Phase III trial in HCC is a critical step toward potential regulatory approval.[14] Success in the Phase IIb MASH study could position **Namodenoson** as a key player in a field with a significant unmet medical need.[1] Furthermore, its potential application in pancreatic cancer and even obesity, as suggested by a recent patent, broadens its future therapeutic landscape.[13] The unique, targeted mechanism of action combined with a strong

safety profile positions **Namodenoson** as a significant asset in the oncology and hepatology drug development pipeline.[8]

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